7-Hydrazinylisoquinoline
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Overview
Description
7-Hydrazinylisoquinoline is an organic compound with the molecular formula C₉H₉N₃. It is a derivative of isoquinoline, characterized by the presence of a hydrazine group at the seventh position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydrazinylisoquinoline typically involves the reaction of isoquinoline derivatives with hydrazine. One common method is the condensation of 7-chloroisoquinoline with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Hydrazinylisoquinoline undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Azo compounds.
Reduction: Hydrazones.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
7-Hydrazinylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Hydrazinylisoquinoline involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
- 7-Aminoisoquinoline
- 7-Hydroxyisoquinoline
- 7-Methylisoquinoline
Comparison: 7-Hydrazinylisoquinoline is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while 7-aminoisoquinoline is primarily used in the synthesis of dyes and pigments, this compound’s hydrazine group allows it to participate in a broader range of chemical reactions, making it more versatile in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
isoquinolin-7-ylhydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-9-2-1-7-3-4-11-6-8(7)5-9/h1-6,12H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDGJIFJXLVCQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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